molecular formula C15H19N3O B5142080 2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile

2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile

Cat. No.: B5142080
M. Wt: 257.33 g/mol
InChI Key: TZNWAYGSFFXCRN-UHFFFAOYSA-N
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Description

2,7-Diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 4H-chromenes, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . This method is preferred due to its efficiency and the ability to produce the compound in racemic or enantiomerically pure forms.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of microwave irradiation in a one-pot reaction has also been explored to improve the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,7-Diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit enhanced or modified biological activities .

Scientific Research Applications

    Chemistry: Used as a key intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating cancer, bacterial infections, and inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile stands out due to its unique substitution pattern, which imparts distinct pharmacological properties. Its dual amino groups and pentan-2-yl substitution make it a versatile scaffold for further chemical modifications and drug development .

Properties

IUPAC Name

2,7-diamino-4-pentan-2-yl-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-4-9(2)14-11-6-5-10(17)7-13(11)19-15(18)12(14)8-16/h5-7,9,14H,3-4,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNWAYGSFFXCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1C2=C(C=C(C=C2)N)OC(=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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